N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide
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Overview
Description
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide is an organic compound with the molecular formula C12H20N2O3S. It is a derivative of pyridine, featuring a sulfonamide group, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 3-pyridinesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with diethylamine to form N,N-diethyl-3-pyridinesulfonamide.
Alkylation: The resulting compound is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to ensure consistent product quality and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Yields amine derivatives.
Substitution: Forms various alkylated sulfonamides.
Scientific Research Applications
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies involving enzyme inhibition and protein binding.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates.
Agricultural Chemistry: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Binding: It can interact with proteins, affecting their function and activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-pyridinesulfonamide
- N,N-diethyl-6-methoxy-3-pyridinesulfonamide
- N,N-diethyl-6-ethoxy-3-pyridinesulfonamide
Uniqueness
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide is unique due to its isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N,N-diethyl-6-propan-2-yloxypyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-5-14(6-2)18(15,16)11-7-8-12(13-9-11)17-10(3)4/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMFYVAUHKKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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